5-((4-Fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-Fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol features a thiazolo[3,2-b][1,2,4]triazole core substituted at the 5-position with a (4-fluorophenyl)(morpholino)methyl group and a hydroxyl group at the 6-position. The morpholino moiety introduces a polar, cyclic amine that may enhance solubility and modulate pharmacokinetics, while the 4-fluorophenyl group contributes to lipophilicity and metabolic stability. The hydroxyl group at position 6 could facilitate hydrogen bonding, influencing target interactions. Structural analogs of this compound have demonstrated diverse biological activities, including anticonvulsant and anticancer properties, making this class of molecules pharmacologically significant .
Properties
IUPAC Name |
5-[(4-fluorophenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c16-11-3-1-10(2-4-11)12(19-5-7-22-8-6-19)13-14(21)20-15(23-13)17-9-18-20/h1-4,9,12,21H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLPXLOHVXQNHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)F)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzaldehyde with morpholine to form a Schiff base, which is then cyclized with thiosemicarbazide to form the thiazole ring. The final step involves the formation of the triazole ring through a cyclization reaction with an appropriate reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-((4-Fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thiazole ring, while substitution reactions can introduce new functional groups to the fluorophenyl moiety.
Scientific Research Applications
5-((4-Fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((4-Fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The target compound’s morpholino-fluorophenyl substitution is distinct from simpler aryl or heteroaryl groups in analogs.
- Yields for analogs range from 54% to 71%, with electron-deficient aryl groups (e.g., 4-chlorophenyl in 5f) showing moderate yields .
- Higher melting points (>250°C) are common in analogs with rigid substituents (e.g., thiophene in 2k), suggesting strong crystal lattice interactions .
Anticonvulsant Activity
- Compound 3c (6-(4-Fluorophenyl)) : Exhibited potent anticonvulsant activity in the maximal electroshock (MES) test (ED50 = 49.1 mg/kg) with a protective index (PI) of 1.9, indicating high selectivity .
- Compound 5b (6-(4-Propoxyphenyl)) : Active in both MES and pentylenetetrazole (PTZ) tests (ED50 = 63.4 mg/kg, PI = 1.7), demonstrating dual efficacy .
The target compound’s hydroxyl and morpholino groups may enhance blood-brain barrier penetration or receptor affinity compared to 3c and 5b, though experimental data are lacking.
Anticancer Activity
Structural and Electronic Comparisons
- Fluorine Substitution :
- Morpholino vs.
- Hydroxyl Group :
- The 6-hydroxyl group in the target compound is unique among analogs and may facilitate hydrogen bonding with biological targets, similar to the 2-hydroxyethyl group in 6c .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
